2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular weight of 355.8 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be described by the InChI code: 1S/C15H14ClNO5S/c16-14-7-6-12(10-13(14)15(18)19)23(20,21)17-8-9-22-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,18,19) . This indicates that the molecule contains a benzene ring substituted with a chloro group, a sulfamoyl group, and a carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 355.8 . The melting point is reported to be between 145-146 degrees Celsius .Scientific Research Applications
Binding Study of Sulfonylureas and Phenothiazines
A study on the binding of selected sulfonylurea and phenothiazine drugs to bovine serum albumin utilized a spectrophotometric probe, 2-(4'-Hydroxybenzeneazo)benzoic acid, to indirectly measure this interaction. The probe's absorption spectrum changes upon binding to protein, offering insights into the affinity of these compounds for the protein, with findings indicating that such interactions could be primarily of a hydrophobic nature (Zia & Price, 1975).
Transformation Mechanism in Disinfection
Research on the UV-filter BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) highlighted its potential transformation through free chlorine-promoted disinfection, revealing several routes including chlorine substitution and Baeyer-Villiger-Type oxidation. Such insights are crucial for understanding how similar compounds might behave in water treatment systems (Xiao et al., 2013).
Novel Sulfonated Nanofiltration Membranes
A study introduced novel sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, aiming at improving water flux and dye treatment efficiency. This research underscores the importance of chemical modifications to enhance membrane properties for environmental applications (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-(2-phenoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c16-14-7-6-12(10-13(14)15(18)19)23(20,21)17-8-9-22-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQKUOHWKOMZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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